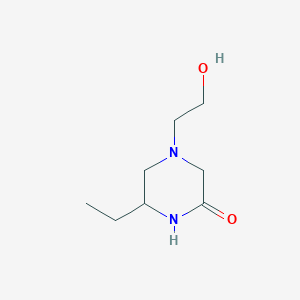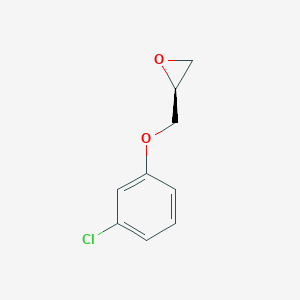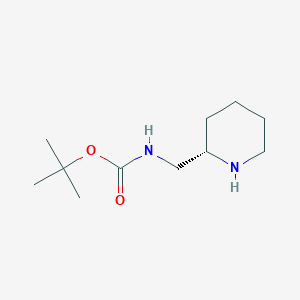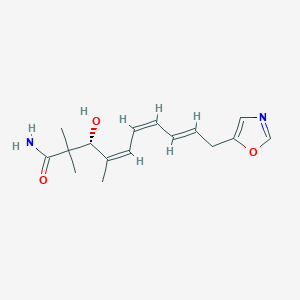
2-(Chloromethoxy)acetic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethoxy)acetic Acid Ethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C5H9ClO3 and its molecular weight is 152.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ester Production by Microorganisms
Research has highlighted the ability of certain yeast species, such as Hansenula anomala, to produce ethyl acetate, a related ester, during fermentation processes. This production is influenced by environmental factors such as aeration and the presence of ethanol and glucose. The formation of ethyl acetate involves aerobic utilization of ethanol accumulated during glucose fermentation, suggesting a complex biochemical pathway that might be relevant to understanding the production and applications of similar esters, including 2-(Chloromethoxy)acetic Acid Ethyl Ester (Tabachnick & Joslyn, 1953).
Process Intensification in Ethyl Acetate Production
A comprehensive review on the ethyl acetate esterification process explores various process intensification techniques. These techniques aim to enhance production efficiency and product purity while reducing energy consumption and capital investment. Techniques such as reactive distillation and microwave-assisted reactive distillation have been studied, indicating potential for improving the synthesis processes of related esters, potentially including this compound (Patil & Gnanasundaram, 2020).
Toxicity and Environmental Impact Studies
Studies on related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have examined their toxicity and environmental impact. These studies offer insights into the fate, behavior, and potential effects of esters in aquatic and terrestrial environments, including their interactions with non-target species and potential pathways of degradation or accumulation (Islam et al., 2017).
Biotechnological Applications
Research into biotechnological routes for lactic acid production from biomass has discussed the conversion of lactic acid into various chemicals, including esters. This indicates a growing interest in utilizing biotechnological methods for synthesizing esters, potentially encompassing compounds like this compound, from renewable resources (Gao, Ma, & Xu, 2011).
Mécanisme D'action
Target of Action
It is used in the preparation of antiviral acyclonucleosides and their metabolites , suggesting that it may interact with enzymes involved in nucleoside metabolism.
Mode of Action
As an ester, it may undergo hydrolysis in the presence of a base, splitting the ester linkage . This could potentially lead to the release of chloromethoxyacetic acid and ethanol, which may interact with their respective targets.
Biochemical Pathways
Given its use in the synthesis of antiviral acyclonucleosides , it may be involved in pathways related to nucleoside metabolism and antiviral defense.
Result of Action
Its role in the synthesis of antiviral acyclonucleosides suggests it may contribute to the inhibition of viral replication .
Propriétés
IUPAC Name |
ethyl 2-(chloromethoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-9-5(7)3-8-4-6/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWWPLIBOXOWMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)

![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)


